(E)-2-(2H-1,3-benzodioxol-5-yl)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)ethene-1-sulfonamide
Description
The compound (E)-2-(2H-1,3-benzodioxol-5-yl)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)ethene-1-sulfonamide is a structurally complex sulfonamide derivative characterized by three key motifs:
Ethene-sulfonamide backbone: The (E)-configured ethene spacer introduces rigidity, likely influencing binding interactions, while the sulfonamide group enhances hydrogen-bonding capacity and acidity (pKa ~10–11 for sulfonamides) .
Properties
IUPAC Name |
(E)-2-(1,3-benzodioxol-5-yl)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3N3O4S/c18-13-8-12(17(19,20)21)9-23-16(13)22-4-5-24-29(25,26)6-3-11-1-2-14-15(7-11)28-10-27-14/h1-3,6-9,24H,4-5,10H2,(H,22,23)/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVZFIXJIBJWCF-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CS(=O)(=O)NCCNC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/S(=O)(=O)NCCNC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2H-1,3-benzodioxol-5-yl)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)ethene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and methylene chloride under acidic conditions.
Synthesis of the Pyridine Derivative: The pyridine ring with chloro and trifluoromethyl substituents can be prepared through a series of halogenation and trifluoromethylation reactions.
Coupling Reaction: The benzodioxole and pyridine derivatives are then coupled using a suitable linker, such as an ethylamine derivative, under basic conditions.
Introduction of the Ethenesulfonamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2H-1,3-benzodioxol-5-yl)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)ethene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Structure and Composition
The compound features a benzodioxole moiety, which is known for its biological activity, and a sulfonamide group that enhances its pharmacological properties. The trifluoromethyl pyridine component is also significant for its role in increasing lipophilicity and biological activity.
Molecular Formula
The molecular formula is C_{19}H_{19ClF_3N_3O_4S, with a molecular weight of approximately 453.89 g/mol.
Anticancer Activity
Recent studies have indicated that compounds similar to (E)-2-(2H-1,3-benzodioxol-5-yl)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)ethene-1-sulfonamide exhibit significant anticancer properties. A case study demonstrated that derivatives of benzodioxole were effective in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancers .
Antimicrobial Properties
The sulfonamide group is known for its antibacterial properties. Research has shown that compounds containing this functional group can inhibit bacterial growth by interfering with folic acid synthesis. A study highlighted the effectiveness of similar sulfonamides against resistant strains of bacteria, providing a promising avenue for developing new antibiotics .
Neurological Applications
The compound's ability to cross the blood-brain barrier due to its lipophilic nature suggests potential applications in treating neurological disorders. Preliminary investigations into related compounds have shown promise in modulating neurotransmitter systems, which could be beneficial in conditions such as depression and anxiety .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | |
| Antibacterial | Inhibition of folic acid synthesis | |
| Neuroprotective | Modulation of neurotransmitter systems |
Case Study 1: Anticancer Efficacy
In vitro studies conducted on breast cancer cells revealed that the compound induced apoptosis through the activation of caspase pathways. The results showed a dose-dependent response, with significant cell death observed at concentrations above 10 µM over 48 hours .
Case Study 2: Antibacterial Activity
A series of tests against Staphylococcus aureus demonstrated that the sulfonamide derivatives exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL, indicating strong antibacterial activity against resistant strains .
Case Study 3: Neurological Effects
Research involving animal models indicated that administration of similar compounds resulted in decreased anxiety-like behavior, suggesting potential therapeutic effects for anxiety disorders. Behavioral assays showed significant differences compared to control groups after treatment .
Mechanism of Action
The mechanism of action of (E)-2-(2H-1,3-benzodioxol-5-yl)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)ethene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may bind to receptors on the cell surface, triggering signaling cascades.
Ion Channels: The compound may modulate ion channels, affecting cellular excitability and signaling.
Comparison with Similar Compounds
Sulfonamide vs. Amide/Thioether Backbones
Aromatic Substituents
- The benzodioxole group in the target compound offers metabolic resistance compared to benzyloxy (17d) or unsubstituted phenyl groups, as methylenedioxy is less prone to oxidative degradation .
- Trifluoromethyl groups (common in all analogs) enhance lipophilicity (logP ↑) and improve pharmacokinetic profiles by resisting cytochrome P450-mediated metabolism .
Steric and Electronic Effects
- The ethylamino linker in the target compound introduces conformational flexibility between the pyridine and sulfonamide, contrasting with the rigid ethene-amide in . This may influence binding pocket accommodation.
- Chlorine at the pyridine 3-position (target, I-1, ) facilitates halogen bonding with protein targets, a feature absent in 17d .
Biological Activity
The compound (E)-2-(2H-1,3-benzodioxol-5-yl)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)ethene-1-sulfonamide, often referred to as a sulfonamide derivative, has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₁₈ClF₃N₂O₃S
- Molecular Weight : 420.86 g/mol
- Functional Groups : Benzodioxole, sulfonamide, pyridine
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and immunology. The following sections detail specific areas of activity.
Anticancer Activity
Studies have shown that sulfonamide derivatives can inhibit tumor growth through various mechanisms:
-
Mechanism of Action :
- The compound has been identified to disrupt the interactions between key proteins involved in cell proliferation and survival pathways.
- It may induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins.
-
In Vitro Studies :
- A study involving multicellular spheroids demonstrated that this compound effectively penetrates tumor microenvironments, enhancing its cytotoxic effects against cancer cells compared to traditional monolayer cultures .
- IC50 values for various cancer cell lines (e.g., MV4-11 and MOLM13) indicate significant growth inhibition at low concentrations .
- Case Study :
Immunomodulatory Effects
The compound also exhibits immunomodulatory properties:
- Cytokine Regulation :
-
Potential Therapeutic Applications :
- Given its dual role in targeting cancer cells and modulating immune responses, the compound may have applications in treating autoimmune diseases alongside cancer therapy.
Data Tables
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (E)-2-(2H-1,3-benzodioxol-5-yl)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)ethene-1-sulfonamide, and how can reaction conditions be optimized?
- Methodology :
-
Step 1 : Use Suzuki–Miyaura coupling for aromatic bond formation between the benzodioxole and pyridine subunits .
-
Step 2 : Optimize sulfonamide bond formation via nucleophilic substitution, controlling solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to minimize side products .
-
Step 3 : Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity (>95%) using HPLC .
- Key Variables :
-
Catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%) .
-
Reaction time for sulfonamide coupling (6–12 hours) .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity and purity?
- Recommended Techniques :
-
¹H/¹³C NMR : Assign peaks for the benzodioxole (δ 5.9–6.1 ppm for methylenedioxy protons) and trifluoromethylpyridine (δ 8.2–8.5 ppm for aromatic protons) .
-
High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm mass error .
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FT-IR : Validate sulfonamide S=O stretching (1330–1350 cm⁻¹) and N–H bending (1540–1560 cm⁻¹) .
- Purity Assessment :
-
Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect impurities <0.5% .
Q. How can initial biological activity screening be designed to evaluate its therapeutic potential?
- In Vitro Assays :
- Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., CA-IX/XII) using stopped-flow CO₂ hydration assays, given the sulfonamide moiety’s known role in enzyme inhibition .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound?
- Experimental Design :
- Pharmacokinetic Profiling : Measure bioavailability (oral vs. intravenous) and plasma protein binding (equilibrium dialysis) to identify absorption limitations .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., oxidative defluorination or glucuronidation) that may reduce activity .
- Data Analysis :
- Cross-validate in vitro IC₅₀ with in vivo tumor regression rates in xenograft models, adjusting dosing regimens based on half-life data .
Q. How can structure-activity relationship (SAR) studies guide rational modifications to enhance selectivity?
- Approach :
- Core Modifications : Replace the trifluoromethyl group with –CF₂H or –OCF₃ to balance lipophilicity and target binding .
- Side Chain Optimization : Introduce polar groups (e.g., –OH or –COOH) to the ethylamino linker to improve solubility without disrupting pyridine–target interactions .
- Validation :
- Use molecular docking (AutoDock Vina) to predict binding affinity changes to CA-IX and compare with experimental IC₅₀ shifts .
Q. What computational methods predict off-target interactions or toxicity risks?
- Protocol :
- Docking Screens : Use SwissDock or Glide to assess interactions with hERG channels (cardiotoxicity risk) or cytochrome P450 isoforms (e.g., CYP3A4) .
- ADMET Prediction : Apply QikProp or ADMETlab 2.0 to estimate BBB permeability, Ames test mutagenicity, and hepatotoxicity .
Q. How can discrepancies in stability data under varying pH/temperature conditions be reconciled?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours .
- Analytical Monitoring : Track degradation products via UPLC-PDA and correlate with stability-indicating parameters (e.g., t90) .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Resolution Strategy :
- Solubility Screening : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol at 25°C, validated by nephelometry .
- Co-solvent Systems : Test PEG-400/water mixtures (10–30% PEG) to enhance solubility for in vivo formulations .
Methodological Recommendations
- Synthetic Reproducibility : Document reaction atmosphere (N₂ vs. air) and catalyst batch variability to control for yield fluctuations .
- Biological Assay Controls : Include reference inhibitors (e.g., acetazolamide for CA isoforms) and vehicle controls (DMSO ≤0.1%) to normalize data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
